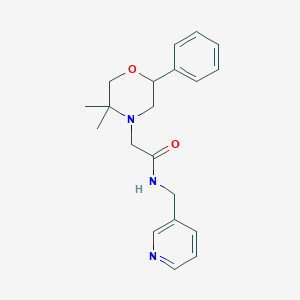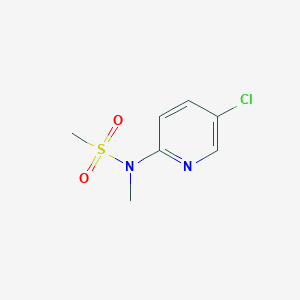
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of pyrazole carboxamide compounds and has been developed by Janssen Research and Development, LLC for the treatment of cancer.
Wirkmechanismus
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide works by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is believed to play a key role in tumor growth and survival. By inhibiting MELK, this compound blocks the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It also inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide is its potency and selectivity for MELK. This makes it a promising candidate for the treatment of cancer, as it is less likely to have off-target effects that can lead to toxicity. However, one of the limitations of this compound is its solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several areas of future research that could be explored with 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide. One potential direction is the development of combination therapies that incorporate this compound with other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to select patients who are most likely to benefit from treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chlorobenzonitrile, 4-methoxypyridine-3-carboxaldehyde, and 1-methylpyrazole-4-carboxylic acid. These materials are then subjected to various chemical reactions, including condensation, cyclization, and reduction, to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are believed to play a key role in tumor initiation and progression.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxypyridin-3-yl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-10-12(16(21-22)11-5-3-4-6-13(11)18)17(23)20-14-9-19-8-7-15(14)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGMEWYMIKQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)

![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)

![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-3-methyl-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide](/img/structure/B7562642.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-isoquinolin-5-yl-5-methyltriazole-4-carboxamide](/img/structure/B7562646.png)
![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)

![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)